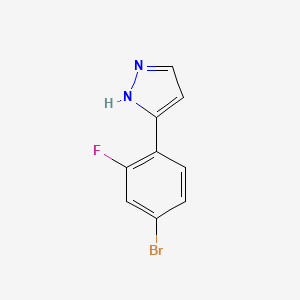

3-(4-bromo-2-fluorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYHHBUQIXUYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Technical Guide to Biological Activity Screening of Novel Pyrazole Derivatives

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[4][5] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][6][7][8] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel pyrazole derivatives. We will navigate the intricate process from initial hit identification to lead optimization, emphasizing the rationale behind experimental choices and the establishment of self-validating protocols.

Part 1: Strategic Foundations for Screening

The journey of screening novel pyrazole derivatives commences with a well-defined strategy. The inherent chemical diversity of the pyrazole core necessitates a targeted approach rather than a broad, indiscriminate screening cascade.

Target Selection: Aligning Chemistry with Biology

The initial and most critical step is the selection of biological targets. This decision should be informed by a comprehensive analysis of the structural features of the synthesized pyrazole library.

-

Structural Homology to Known Ligands: Compare the novel pyrazole scaffolds to existing drugs or clinical candidates. For instance, pyrazole-containing kinase inhibitors often feature specific substitutions that facilitate interaction with the ATP-binding pocket of kinases.[4][5][9] If your derivatives share motifs with known EGFR or CDK inhibitors, prioritizing these kinase targets is a logical starting point.[6]

-

In Silico Prediction: Leverage computational tools to predict potential biological targets. Molecular docking and pharmacophore modeling can provide valuable insights into the binding affinities of your compounds against a panel of disease-relevant proteins. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can help filter out compounds with poor drug-like properties early in the process.[10][11][12]

Building a Tiered Screening Cascade

A tiered or hierarchical screening approach is essential for efficiently managing resources and making data-driven decisions. This involves progressing a large number of compounds through a series of assays with increasing complexity and biological relevance.

Caption: A tiered screening cascade for novel pyrazole derivatives.

Part 2: Primary Screening - Casting a Wide Net

The primary screen aims to rapidly identify "hits" from a large library of synthesized pyrazole derivatives. The choice of assay is paramount and should be robust, reproducible, and cost-effective.

In Vitro Cytotoxicity Screening: The MTT Assay

For anticancer drug discovery, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a workhorse for assessing the cytotoxic potential of novel compounds.[13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[14][15]

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[16][17]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[16]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[14][15]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

| Compound ID | Scaffold | Substitution Pattern | Target Cell Line | IC50 (µM) |

| PZD-001 | Pyrazole | 1-phenyl-3-methyl-5-aryl | MCF-7 | 7.68[7] |

| PZD-002 | Pyrazole | 1-aryl-3,5-dimethyl | HCT-116 | 1.51[7] |

| PZD-003 | Pyrazolo[1,5-a]pyrimidine | 2,5,7-trisubstituted | A549 | 5.21[6] |

Antimicrobial Screening: Broth Microdilution Method

For identifying antimicrobial activity, the broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC).

Principle: This method involves challenging various concentrations of the pyrazole derivatives with a standardized inoculum of bacteria or fungi in a liquid medium. The MIC is the lowest concentration of the compound that inhibits visible growth.[18]

Detailed Protocol: Broth Microdilution

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Perform serial two-fold dilutions of the pyrazole derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity is observed.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| PZA-01 | S. aureus | 1 | [19] |

| PZA-02 | E. coli | 0.25 | [19] |

| PZA-03 | A. niger | 1 | [19] |

Part 3: Secondary Screening - From Hits to Leads

Secondary screens are designed to confirm the activity of primary hits, elucidate their mechanism of action, and assess their selectivity.

Enzyme Inhibition Assays: Unraveling the Mechanism

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes.[20][21] Enzyme inhibition assays are crucial for confirming the molecular target and determining the potency of the compounds.

Principle: These assays measure the effect of the pyrazole derivative on the rate of a specific enzyme-catalyzed reaction.[22]

Caption: Workflow for a typical enzyme inhibition assay.

Detailed Protocol: Generic Kinase Inhibition Assay

This protocol can be adapted for various kinases.

-

Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

-

Compound Pre-incubation: Add the pyrazole derivatives at various concentrations to the wells of a 96-well plate, followed by the kinase. Incubate for 15-30 minutes to allow for binding.[23]

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Reaction Termination and Detection: After a defined incubation period, stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays or luminescence-based assays that measure the remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| PZI-01 | CDK2 | 74 | [6] |

| PZI-02 | Aurora A | 35 | [4] |

| PZI-03 | BCR-ABL | 0.5 | [4] |

Anti-inflammatory Activity: COX Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) are pyrazole derivatives that function by inhibiting cyclooxygenase (COX) enzymes.

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[24]

Detailed Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Compound Incubation: Incubate purified COX-1 or COX-2 enzyme with the pyrazole derivatives at various concentrations.

-

Reaction Initiation: Add arachidonic acid to start the reaction.

-

Prostaglandin Quantification: After incubation, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.[24]

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| PZA-04 | 885.3 | 39.43 | 22.21 | [24] |

| PZA-05 | 884.2 | 61.24 | 14.35 | [24] |

Part 4: Tertiary Screening - Advancing to In Vivo Models

Promising lead compounds identified in secondary screens are then advanced to in vivo models to evaluate their efficacy and safety in a whole organism.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and widely used model to assess the acute anti-inflammatory activity of novel compounds.[25][26]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., celecoxib) orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Anticancer Model: Xenograft Studies

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo efficacy of potential anticancer drugs.

Detailed Protocol: Human Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the pyrazole derivative and vehicle control according to a defined schedule.

-

Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion

The biological activity screening of novel pyrazole derivatives is a multifaceted process that requires a strategic, evidence-based approach. By integrating in silico predictions, a tiered screening cascade, and robust in vitro and in vivo assays, researchers can efficiently identify and advance promising candidates. This guide provides a comprehensive framework, grounded in scientific principles and practical experience, to navigate the complexities of pyrazole-based drug discovery. The ultimate goal is to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Retrieved February 13, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved February 13, 2026, from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved February 13, 2026, from [Link]

-

Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved February 13, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 13, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved February 13, 2026, from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved February 13, 2026, from [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. (n.d.). TSI Journals. Retrieved February 13, 2026, from [Link]

-

Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. Retrieved February 13, 2026, from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

-

Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (n.d.). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. Retrieved February 13, 2026, from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024). PMC. Retrieved February 13, 2026, from [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved February 13, 2026, from [Link]

-

Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved February 13, 2026, from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC. Retrieved February 13, 2026, from [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved February 13, 2026, from [Link]

-

In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (n.d.). IJFMR. Retrieved February 13, 2026, from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved February 13, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. jchr.org [jchr.org]

- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 10. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. broadpharm.com [broadpharm.com]

- 18. connectjournals.com [connectjournals.com]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. blog.biobide.com [blog.biobide.com]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Pyrazole Privilege: Strategic Discovery of Kinase Inhibitors in Oncology

Introduction: The Pyrazole "Privilege"

In the pharmacopeia of small-molecule oncology, few heterocycles possess the ubiquity of the pyrazole ring. Defined as a "privileged structure" by Wermuth, the pyrazole scaffold is not merely a linker; it is a precision tool for ATP-mimicry.

For drug developers, the pyrazole ring offers a unique distinct advantage: tunable tautomerism . The ability of the pyrazole nitrogens (N1 and N2) to serve as both hydrogen bond donors (HBD) and acceptors (HBA) allows them to anchor directly to the kinase hinge region, mimicking the N1 and N6 of the adenine ring in ATP.

This guide moves beyond generalities to detail the structural mechanics, synthetic regiocontrol, and validation protocols required to develop next-generation pyrazole-based kinase inhibitors.

Structural Biology: Hinge Binding & Selectivity

The efficacy of pyrazole inhibitors relies on their interaction with the kinase hinge region—the flexible segment connecting the N-terminal and C-terminal lobes.

The Binding Motif

In a typical Type I (ATP-competitive) binding mode, the pyrazole motif occupies the adenine binding pocket.

-

The Anchor: The pyrazole N2 (acceptor) typically interacts with the backbone amide NH of the hinge residue (e.g., Met592 in TRK kinases or Met318 in c-Met).

-

The Donor: The pyrazole NH (if unsubstituted) or an adjacent amino group donates a hydrogen bond to the backbone carbonyl of the hinge residues (residue

or

Visualization of the Interaction

The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor within the ATP pocket.

Figure 1: Canonical interaction map of a pyrazole inhibitor within the kinase cleft. The dual H-bond interface with the hinge region is critical for potency.

Synthetic Architectures: Solving the Regioselectivity Challenge

The primary bottleneck in pyrazole synthesis is regiocontrol . The classic condensation of hydrazines with 1,3-diketones (Knorr synthesis) frequently yields a mixture of N1- and N2-substituted isomers, which are difficult to separate and possess vastly different biological activities.

Strategic Regiocontrol

To ensure scalability and purity, modern workflows utilize acetylenic ketones or enaminones rather than simple diketones.

Comparative Workflow: Random vs. Directed Synthesis

Figure 2: Synthetic divergence. The acetylenic ketone route (bottom) prevents isomer formation by locking the initial nucleophilic attack.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Causality: This protocol uses an acetylenic ketone to direct the initial nucleophilic attack of the hydrazine to the

-

Reagents:

-

Acetylenic ketone (1.0 equiv)

-

Aryl hydrazine hydrochloride (1.1 equiv)

-

Ethanol (0.5 M concentration)

-

Catalytic HCl (if using free hydrazine)

-

-

Procedure:

-

Dissolve the acetylenic ketone in ethanol.

-

Add aryl hydrazine slowly at room temperature. Note: Controlling temperature prevents double-addition side products.

-

Heat to reflux for 2–4 hours. Monitor via TLC/LCMS.

-

Workup: Cool to

. The specific regioisomer typically precipitates. Filter and wash with cold ethanol.

-

-

Validation:

-

Confirm regiochemistry using NOESY NMR. A cross-peak between the N-aryl ortho-protons and the C5-substituent confirms the 1,5-substitution pattern.

-

Selectivity Profiling & Case Studies

Achieving potency is "easy"; achieving selectivity is the hurdle. Pyrazoles are inherently promiscuous.

The Gatekeeper Problem

The "gatekeeper" residue (e.g., T790M in EGFR, T315I in BCR-ABL) controls access to the hydrophobic pocket. Bulky pyrazole substituents can clash with mutated gatekeepers, causing drug resistance.

-

Solution: Design "slim" pyrazoles or Type II inhibitors (binding DFG-out conformation) to bypass the gatekeeper.

FDA-Approved Pyrazole Kinase Inhibitors

The following table highlights how the pyrazole scaffold is adapted for different targets.

| Drug | Target | Indication | Structural Feature |

| Crizotinib | ALK / ROS1 | NSCLC | 3-substituted pyrazole fused to pyridine (aminopyridine core). |

| Asciminib | BCR-ABL1 | CML | Allosteric inhibitor.[1] Pyrazole binds to the myristoyl pocket, not the ATP site. |

| Pirtobrutinib | BTK | Mantle Cell Lymphoma | Non-covalent (reversible) inhibitor, effective against C481S mutations. |

| Encorafenib | BRAF V600E | Melanoma | Pyrazole-pyrimidine scaffold designed for high selectivity over wild-type BRAF. |

Validation Protocol: TR-FRET Kinase Assay

To validate your pyrazole hits, you must use a self-validating biochemical assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence because the time-delay (microseconds) eliminates short-lived background autofluorescence from the library compounds themselves.

The LanthaScreen™ Methodology

Mechanism: A Terbium (Tb)-labeled antibody detects the phosphorylated product. Energy transfer occurs only when the antibody binds the phosphorylated substrate (FRET acceptor), emitting at 520 nm.

Step-by-Step Protocol

Phase 1: Enzyme Optimization (The "EC80" Step) Objective: Determine the concentration of kinase that yields 80% of the maximal signal.[2][3] This ensures the assay is linear and sensitive to inhibition.

-

Prepare a 16-point dilution of the Kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Add fixed concentration of Substrate (e.g., 200 nM Fluorescein-PolyGT) and ATP (10

M). -

Incubate 1 hour at RT.

-

Add Detection Mix (Tb-Antibody + 10 mM EDTA). EDTA stops the reaction immediately.

-

Read on plate reader (Ex: 340nm, Em: 495nm/520nm).

-

Plot: Signal Ratio (520/495) vs. Kinase Concentration. Select the EC80.[2][3]

Phase 2: IC50 Determination

-

Compound Prep: Serial dilute pyrazole inhibitors in DMSO (100x final conc).

-

Reaction:

-

Add 2.5

L inhibitor to 384-well plate. -

Add 5

L Kinase (at EC80 conc). -

Add 2.5

L Substrate/ATP Mix (at

-

-

Incubation: 60 minutes at RT.

-

Detection: Add 10

L Tb-Antibody/EDTA mix.[2][3][4] -

Analysis: Fit data to a sigmoidal dose-response equation:

Future Outlook: PROTACs and Covalent Targeting

The pyrazole scaffold is evolving.

-

PROTACs: Pyrazoles are being used as the "warhead" to bind the Target Protein (POI), linked to an E3 ligase ligand (e.g., Cereblon). This degrades the kinase rather than just inhibiting it.

-

Covalent Inhibitors: Attaching an acrylamide "tail" to the pyrazole core allows covalent bonding to Cysteine residues in the ATP pocket (e.g., Cys481 in BTK), overcoming reversible resistance.

References

- Wermuth, C. G. (2003). The Practice of Medicinal Chemistry. Academic Press. (Concept of Privileged Structures).

-

Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[] Methods in Molecular Biology. Link

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

-

Thermo Fisher Scientific. "LanthaScreen™ Kinase Assay Validation Protocols." Link

-

Savel'ev, V., et al. (2023).[6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Molecules. Link

-

FDA. "Novel Drug Approvals for 2021 (Asciminib)." Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(4-bromo-2-fluorophenyl)-1H-pyrazole via Suzuki-Miyaura Coupling

This Application Note is structured to provide a high-level, technical guide for the synthesis of 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. It addresses the specific chemoselectivity challenges inherent in preserving an aryl bromide during a palladium-catalyzed cross-coupling reaction.

Abstract & Strategic Overview

The synthesis of 3-(4-bromo-2-fluorophenyl)-1H-pyrazole presents a classic chemoselectivity challenge in medicinal chemistry: forming a C-C bond via Suzuki-Miyaura coupling while preserving a reactive aryl bromide for downstream diversification.

This protocol details a site-selective coupling strategy utilizing the distinct oxidative addition rates of aryl iodides versus aryl bromides (

Retrosynthetic Logic

The route relies on the thermodynamic preference of Palladium(0) to insert into the weaker C–I bond (approx. 65 kcal/mol) over the C–Br bond (approx. 81 kcal/mol) or C–F bond (approx. 115 kcal/mol).

Figure 1: Retrosynthetic strategy highlighting the chemoselective disconnection.

Critical Reagents & Materials

Reagent Selection Rationale

-

Electrophile: 4-Bromo-2-fluoro-1-iodobenzene (CAS: 105931-73-5).[1][2][3] The iodine atom serves as the "sacrificial" activation site. The fluorine atom at the ortho position provides steric influence but does not interfere with the coupling at the para iodine.

-

Nucleophile: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (CAS: 903550-26-5).

-

Note: We use the 5-boronate with a protecting group (THP) on the nitrogen. Upon coupling and deprotection, the pyrazole tautomerizes. The 5-substituted isomer (attached to N-THP) becomes the 3-substituted isomer (NH free) after THP removal.

-

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate dppf ligand has a large bite angle, which enhances the reductive elimination step and stabilizes the catalyst, making it robust for heteroaryl couplings.

-

Base: K₂CO₃ (2.0 M aq) . A mild base is preferred over strong bases (like hydroxide) to prevent potential hydrolysis of the boronate or side reactions with the aryl bromide.

Material Table

| Reagent | MW ( g/mol ) | Equiv.[4] | Role |

| 4-Bromo-2-fluoro-1-iodobenzene | 300.89 | 1.0 | Electrophile (Limiting Reagent) |

| 1-(THP)-1H-pyrazole-5-BPin | 278.16 | 1.1 | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | Catalyst (5 mol%) |

| K₂CO₃ | 138.21 | 3.0 | Base |

| 1,4-Dioxane | - | - | Solvent (degassed) |

| Water | - | - | Co-solvent |

Experimental Protocol

Part A: Chemoselective Suzuki Coupling

Objective: Couple the pyrazole moiety to the aryl ring at the iodine position without disturbing the bromine.

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-1-iodobenzene (1.0 equiv) and 1-(THP)-1H-pyrazole-5-boronic acid pinacol ester (1.1 equiv).

-

Solvent Addition: Add 1,4-Dioxane (10 mL per gram of substrate).

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.

-

Catalyst & Base: Add Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.05 equiv) and 2M aqueous K₂CO₃ (3.0 equiv).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere.

-

Monitoring: Check by LC-MS or TLC after 2 hours. Look for the disappearance of the starting iodide.

-

Selectivity Check: If the reaction runs too long or too hot (>100°C), the Pd may begin to insert into the Ar-Br bond. Stop heating immediately upon consumption of the iodide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product, 1-(THP)-5-(4-bromo-2-fluorophenyl)-1H-pyrazole , is typically a viscous oil or solid.

Part B: Deprotection (THP Removal)

Objective: Remove the tetrahydropyran (THP) protecting group to yield the free NH-pyrazole.

-

Dissolution: Dissolve the intermediate from Part A in MeOH or 1,4-Dioxane (5 mL/mmol).

-

Acidification: Add 4M HCl in Dioxane (5.0 equiv) or concentrated aqueous HCl (excess).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: LC-MS will show the mass shift corresponding to the loss of THP (M-84).

-

-

Neutralization: Carefully neutralize with saturated NaHCO₃ solution.

-

Isolation: Extract with EtOAc or DCM. Dry over Na₂SO₄ and concentrate.

-

Final Purification: Recrystallization (often from EtOH/Water) or column chromatography if necessary.

Final Product Data

-

Name: 3-(4-bromo-2-fluorophenyl)-1H-pyrazole

-

Structure: The pyrazole ring is attached at C3 to the phenyl ring.

-

Tautomerism: In solution, the 3-aryl and 5-aryl tautomers are in rapid equilibrium. By convention, it is often referred to as the 3-aryl isomer.

Mechanism & Troubleshooting

Reaction Pathway

The success of this protocol hinges on the Oxidative Addition step.

Figure 2: Catalytic cycle emphasizing the kinetic preference for Ar-I insertion.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Starting Material (Ar-I) remains | Catalyst inactive or O₂ present. | Degas solvents thoroughly. Increase catalyst load to 10 mol%. |

| Loss of Bromine (Dehalogenation) | Hydride source present or overheating. | Avoid alcoholic solvents in Step 1 (use Dioxane/DMF). Lower temp to 60°C. |

| Homocoupling (Ar-Ar) | Oxygen leak or excess boronate. | Ensure strict inert atmosphere. Verify stoichiometry. |

| Protodeboronation | Base too strong or wet solvents (if anhydrous required). | Use mild base (K₂CO₃ or K₃PO₄). |

References

-

Chemoselective Couplings: Suzuki-Miyaura Cross-Coupling Reaction.[6][7] Organic Chemistry Portal. (Detailed mechanisms and chemoselectivity rules). [Link]

-

Reactivity of Aryl Halides: Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. (Discusses Ar-I vs Ar-Br selectivity). [Link]

-

Pyrazole Synthesis: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[6][8] (Provides context on pyrazole boronate reactivity). [Link]

Sources

- 1. A15884.14 [thermofisher.com]

- 2. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]

- 4. a2bchem.com [a2bchem.com]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. html.rhhz.net [html.rhhz.net]

Microwave-assisted synthesis of pyrazole derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrazole Derivatives

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex®) and Rimonabant. Traditional thermal synthesis (e.g., reflux) of these nitrogen-containing heterocycles is often plagued by long reaction times (2–12 hours), moderate yields, and high solvent consumption.

This guide details the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can accelerate condensation reactions to minutes while improving regioselectivity and atom economy. This document provides three validated protocols ranging from standard Knorr condensation to advanced multicomponent one-pot syntheses.[1]

Mechanistic Insight: Why Microwave?

Unlike conventional heating, which relies on thermal conduction from the vessel walls (creating temperature gradients), microwave irradiation interacts directly with the reaction matrix.

-

Dipolar Polarization: Polar molecules (solvents like EtOH, reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates heat through friction.

-

Ionic Conduction: Dissolved ions oscillate back and forth under the microwave field, colliding with neighboring molecules to generate heat.

Key Advantage: This mechanism allows for "superheating" of solvents above their boiling points in sealed vessels, significantly increasing the kinetic rate constant (

Figure 1: Mechanism of microwave dielectric heating facilitating rapid activation energy traversal.[1]

Experimental Protocols

Protocol A: MW-Assisted Knorr Pyrazole Synthesis (Standard)

Target: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.[1] Mechanism: Condensation of 1,3-diketone with hydrazine.

Reagents:

-

Ethyl acetoacetate (1.0 equiv)[1]

-

Phenylhydrazine (1.1 equiv)[1]

-

Solvent: Ethanol (95%)[1]

-

Catalyst: Glacial Acetic Acid (cat.[2] 1-2 drops)

Procedure:

-

Preparation: In a 10 mL microwave-transparent process vial, dissolve ethyl acetoacetate (1 mmol) and phenylhydrazine (1.1 mmol) in 2 mL of ethanol. Add 2 drops of acetic acid.

-

Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

-

Irradiation: Place in a single-mode microwave reactor.

-

Temperature: 120°C

-

Ramp Time: 1:00 min (Important to prevent pressure spikes)

-

Hold Time: 5:00 min

-

Stirring: High

-

-

Workup: Cool to 50°C using compressed air (built-in feature of most reactors).[1] Pour the mixture into 10 mL of ice water.

-

Isolation: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol/water if necessary.

Validation:

-

Yield: Expect 92–96% (vs. 75% in 2h reflux).

-

Analysis: TLC (Hexane:EtOAc 7:3) shows a single spot.

Protocol B: Solvent-Free Green Synthesis

Target: Environmentally benign synthesis of pyrazoles using solid support or neat conditions.[1] Benefit: Zero Volatile Organic Compounds (VOCs), simplified purification.

Procedure:

-

Mixing: Mix 1,3-diketone (1 mmol) and hydrazine derivative (1 mmol) in a mortar.

-

Support: Add 500 mg of Basic Alumina (

) or Silica Gel. Grind until a homogeneous powder forms. -

Irradiation: Transfer the powder to an open vessel (or loosely capped to allow water escape).

-

Mode: Constant Power (due to lack of solvent for temp feedback).

-

Power: 150 W[3]

-

Time: 2–4 minutes (Pulse: 30s ON / 10s OFF to prevent charring).

-

-

Extraction: Cool the solid. Extract the product by washing the alumina with hot ethanol (2 x 5 mL).[1]

-

Purification: Evaporate ethanol to yield pure pyrazole.

Protocol C: One-Pot Multicomponent Synthesis (Pyranopyrazoles)

Target: Synthesis of pyrano[2,3-c]pyrazoles (biologically active fused rings).[2][4] Reagents: Ethyl acetoacetate + Hydrazine hydrate + Malononitrile + Aromatic Aldehyde.[1]

Procedure:

-

Step 1 (In situ): Combine ethyl acetoacetate and hydrazine in water (2 mL) in the MW vial. Irradiate at 80°C for 1 min to form the pyrazolone intermediate.

-

Step 2 (Addition): Decap carefully. Add Malononitrile (1 equiv) and Benzaldehyde (1 equiv).[1]

-

Step 3 (Cyclization): Reseal. Irradiate at 120°C for 5 minutes .

-

Result: The product usually precipitates out of the aqueous medium, requiring only filtration.

Comparative Data: Conventional vs. Microwave

The following data illustrates the efficiency gains when synthesizing 3-methyl-1-phenyl-5-pyrazolone derivatives.

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (120°C) | Improvement Factor |

| Reaction Time | 120 – 180 minutes | 5 – 10 minutes | 18x – 24x Faster |

| Yield | 70 – 75% | 92 – 98% | +20% Yield |

| Solvent Volume | 20 – 50 mL | 0 – 2 mL | Green Metric |

| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) | Cost Efficient |

Workflow & Troubleshooting

Figure 2: Standard Operating Procedure (SOP) for MW-assisted synthesis.

Expert Tips for Optimization:

-

The "Hot Spot" Myth: Modern single-mode reactors use magnetic stirring to ensure uniform heat distribution.[1] Always use a stir bar; without it, localized superheating can degrade the hydrazine.

-

Solvent Choice: Ethanol is good, but Water is excellent for MW chemistry due to its high dielectric constant (

), allowing rapid heating. If using non-polar solvents (toluene), add a "doping" agent (ionic liquid or small amount of alcohol) to absorb MW energy. -

Pressure Management: Hydrazine hydrate releases gas upon decomposition. Set a pressure limit (e.g., 250 psi/17 bar) on the instrument to auto-terminate if pressure spikes.

References

-

Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 2021. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2025. [Link]

-

Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives. Molecules, 2023. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances, 2024. [Link]

-

Conventional and Microwave-Assisted Synthesis of Pyrazole and Oxadiazole Hybrids. ACS Omega, 2021. [Link][1]

Sources

Pyrazole Derivatives as Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. First described by Ludwig Knorr in 1883, this aromatic system has proven to be a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. Its remarkable versatility stems from its unique electronic properties, metabolic stability, and the capacity for diverse substitutions at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects. This has led to the development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib , underscoring the profound impact of this scaffold on human health.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and evaluation of pyrazole derivatives in a medicinal chemistry context.

I. Synthetic Strategies for Pyrazole Scaffolds

The construction of the pyrazole core is a well-established area of organic synthesis, with several named reactions providing reliable access to a wide array of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a robust and widely used method for preparing pyrazoles and pyrazolones. It involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.

Diagram: Knorr Pyrazole Synthesis Workflow

Caption: A simplified workflow of the Knorr Pyrazole Synthesis.

Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (A Knorr Synthesis Example)

This protocol is adapted from the foundational work of Ludwig Knorr.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel

-

Water bath

-

Separatory funnel

-

Crystallization dish

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at room temperature. An initial condensation reaction will occur, forming an oily product and water.

-

Water Separation: Carefully separate the aqueous layer from the oily condensation product using a separatory funnel.

-

Cyclization: Heat the oily product on a water bath. This promotes the intramolecular cyclization to form the pyrazolone ring.

-

Isolation and Purification: Upon cooling, the product will solidify. Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For higher purity, recrystallization from a suitable solvent such as ethanol is recommended.

Paal-Knorr Synthesis

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans, a variation of this reaction can be employed for pyrazole synthesis, typically starting from 1,4-dicarbonyl compounds and hydrazine.

Other Synthetic Routes

Modern organic chemistry has expanded the toolbox for pyrazole synthesis to include:

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne or alkene.

-

Transition-Metal Catalyzed Reactions: Copper and rhodium-catalyzed reactions have emerged as efficient methods for constructing the pyrazole ring.

-

Multi-component Reactions: One-pot syntheses involving three or more components offer a streamlined approach to complex pyrazole derivatives.

II. Pyrazole Derivatives in Drug Discovery: Key Applications

The versatility of the pyrazole scaffold is evident in the diverse range of biological targets it can modulate.

Anti-inflammatory Agents: Targeting COX-2

A prominent example of a pyrazole-based drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The selectivity for COX-2 over COX-1 is attributed to the sulfonamide side chain of celecoxib, which binds to a hydrophilic pocket present in the COX-2 enzyme but not in COX-1. This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: Celecoxib

Celecoxib inhibits the conversion of arachidonic acid to prostaglandin precursors by selectively binding to the COX-2 enzyme. Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis, celecoxib exerts its anti-inflammatory and analgesic effects.

Diagram: Celecoxib's Inhibition of the COX-2 Pathway

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Anticancer Therapeutics: Kinase Inhibition

The pyrazole scaffold is a key feature in numerous protein kinase inhibitors developed for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Ruxolitinib: A JAK Inhibitor

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). These kinases are integral components of the JAK-STAT signaling pathway, which plays a critical role in cell proliferation and immune responses. Hyperactivation of this pathway is implicated in various myeloproliferative neoplasms. Ruxolitinib is used to treat myelofibrosis and polycythemia vera.

Mechanism of Action: Ruxolitinib

Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK-STAT pathway leads to reduced cell proliferation and cytokine production.

Diagram: Ruxolitinib's Inhibition of the JAK-STAT Pathway

Caption: Ruxolitinib blocks the JAK-STAT signaling cascade.

Other Therapeutic Areas

The applications of pyrazole derivatives extend to a wide array of other diseases:

-

Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.

-

Anticonvulsants: Certain pyrazole compounds exhibit anticonvulsant properties.

-

Cannabinoid Receptor Antagonists: The pyrazole scaffold is present in compounds designed to antagonize cannabinoid receptors, with potential applications in metabolic disorders.

-

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or other heterocycles, often improving potency and physicochemical properties.

III. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective pyrazole-based drugs. SAR studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact on biological activity.

Key Considerations for SAR:

-

Substitution at N1: The substituent at the N1 position can significantly influence the compound's interaction with the target protein and its pharmacokinetic properties.

-

Substituents at C3, C4, and C5: The nature and position of substituents on the carbon atoms of the pyrazole ring are critical for defining the compound's potency and selectivity. For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position was found to be crucial for activity.

Table 1: Illustrative SAR Data for Pyrazole Derivatives as Cannabinoid CB1 Receptor Antagonists

| Compound | 5-Position Substituent | 3-Position Substituent | CB1 Receptor Affinity (Ki, nM) |

| Lead Compound | p-Chlorophenyl | Piperidinyl carboxamide | High |

| Analog 1 | p-Iodophenyl | Piperidinyl carboxamide | Very High |

| Analog 2 | Phenyl | Piperidinyl carboxamide | Moderate |

| Analog 3 | p-Chlorophenyl | N,N-Dimethylcarboxamide | Low |

Data is illustrative and based on general findings in the literature.

IV. Experimental Protocols for Biological Evaluation

Once synthesized, pyrazole derivatives must be subjected to a battery of biological assays to determine their activity and mechanism of action.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against COX enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA-based prostaglandin E2 detection kit)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the enzyme solutions. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib). Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction using a suitable quenching agent (e.g., HCl).

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 produced using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol: Kinase Inhibition Assay (e.g., JAK2)

This protocol outlines a general method for evaluating the inhibitory potential of pyrazole derivatives against a specific kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Peptide substrate

-

ATP (adenosine triphosphate)

-

Test compounds (pyrazole derivatives) in DMSO

-

Assay buffer

-

Detection system (e.g., luminescence-based kinase assay kit)

Procedure:

-

Assay Setup: In a 96-well plate, add the JAK2 enzyme, peptide substrate, and test compounds at various concentrations.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent from the kinase assay kit, which measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.

V. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of pyrazole derivatives with improved target selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs.

References

- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]

- Celecoxib: Mechanism of Action & Structure - Study.com. [URL: https://study.com/learn/lesson/celecoxib-mechanism-of-action-structure.html]

- Celebrex (Celecoxib) Pharmacology - News-Medical. [URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/9349581/]

- Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide - Benchchem. [URL: https://www.benchchem.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [URL: https://academicstrive.com/PSARJ/PSARJ100.pdf]

- Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15771428/]

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.

- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24657351/]

- Structure–activity relationship (SAR) for pyrazole derivatives. - ResearchGate. [URL: https://www.researchgate.

- Pyrazoles in Drug Discovery - PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Pyrazoles_in_Drug_Discovery.pdf]

- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm040843r]

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629983/]

- What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [URL: https://synapse.patsnap.

- Document: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of ... [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1145197/]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5412]

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm970329+]

- Mechanism of action - Jakafi® (ruxolitinib). [URL: https://www.jakafi.com/hcp/gvhd/mechanism-of-action]

- Celecoxib: Uses & Dosage | MIMS Philippines. [URL: https://www.mims.com/philippines/drug/info/celecoxib?mtype=generic]

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883 - Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-knorr-pyrazole-synthesis-of-1883/]

- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2274152]

- Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/37937559/]

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [URL: https://www.eurekaselect.com/article/131061]

- The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. [URL: https://pubmed.ncbi.nlm.nih.gov/32808546/]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29324263/]

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [URL: https://www.jchr.org/article_197587.html]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [URL: https://www.chemrevlett.com/article_184855.html]

- Synthesis of Pyrazole Derivatives A Review - IJFMR. [URL: https://ijfmr.com/papers/2024/1/1045.pdf]

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [URL: https://www.jchr.org/article_197587_8787884814d4361528c0e27192667104.pdf]

- Knorr Pyrazole Synthesis - Chem Help Asap. [URL: https://www.chemhelpasap.com/handouts/Knorr%20Pyrazole%20Synthesis.pdf]

- Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome | Blood | American Society of Hematology - ASH Publications. [URL: https://ashpublications.

- Recent Advances in the Synthesis of Pyrazole Derivatives: a Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6467]

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (

Application Note: High-Throughput Screening of Pyrazole Libraries for Novel Drug Candidates

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility allows it to serve as a foundational structure for a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, targeting a wide array of proteins such as kinases, cyclooxygenases, and various receptors.[3][4] This proven track record makes pyrazole-based compound libraries a rich hunting ground for novel therapeutic agents.

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds against a biological target.[5][6][7] By integrating robotics, sensitive detection methods, and sophisticated data analysis, HTS accelerates the identification of "hits"—compounds that modulate the activity of the target of interest.[8][9] This application note provides a comprehensive guide to designing and executing a robust HTS campaign for the identification of novel drug candidates from pyrazole libraries, with a focus on scientific integrity and actionable protocols.

I. Strategic Assay Development: The Foundation of a Successful HTS Campaign

The choice and development of an appropriate assay are paramount to the success of any HTS campaign. The assay must be robust, reproducible, and amenable to miniaturization and automation.[10][11] Two primary categories of assays are commonly employed in HTS: biochemical assays and cell-based assays.[12][13]

-

Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[6][14] They offer a controlled environment for studying direct molecular interactions.[6]

-

Cell-based assays use living cells to assess a compound's effect on a biological pathway or cellular phenotype in a more physiologically relevant context.[13][15][16]

The selection between these two approaches depends on the specific biological question being addressed. For this application note, we will focus on a biochemical assay targeting a protein kinase, a common target for pyrazole-based inhibitors.[3]

Causality in Assay Selection: Why Fluorescence Polarization?

For screening pyrazole libraries against a purified kinase, a Fluorescence Polarization (FP) assay is an excellent choice.[17][18][19] Here's the rationale:

-

Homogeneous Format: FP assays are "mix-and-read," requiring no separation of bound and free components, which simplifies automation and reduces variability.[17][20]

-

Principle of Detection: The assay measures the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein target.[20] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger kinase, its tumbling slows significantly, leading to a high polarization signal.[19][20] Inhibitors from the pyrazole library that bind to the kinase will compete with the tracer, displacing it and causing a decrease in the FP signal.

-

Robustness: FP assays are generally less susceptible to certain types of interference, such as from colored or fluorescent compounds, compared to other intensity-based methods.[17]

II. Experimental Protocol: Primary HTS Using Fluorescence Polarization

This protocol outlines a primary screen of a pyrazole library against a target kinase in a 384-well format.

A. Reagent Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition provides a stable environment for the kinase and helps to minimize non-specific binding.

-

Kinase Solution: Prepare the target kinase at a 2X final concentration in assay buffer. The optimal concentration should be determined during assay development to be at or below the Kd (dissociation constant) of the tracer to ensure sensitivity.

-

Fluorescent Tracer Solution: Prepare the fluorescently labeled tracer at a 2X final concentration (e.g., 1 nM) in assay buffer. Rationale: The tracer concentration should be kept low to maximize the signal window and sensitivity to competitive inhibition.

-

Pyrazole Library: Compounds are typically stored as 10 mM stocks in DMSO. For the primary screen, create a working plate by diluting the library to a 200X final concentration (e.g., 2 mM for a 10 µM final screening concentration).

-

Controls:

-

Negative Control (0% Inhibition): DMSO only.

-

Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase at a concentration that gives maximal inhibition (e.g., 100x IC₅₀).

-

B. HTS Workflow

The following steps are typically performed using automated liquid handling systems.[5]

-

Compound Dispensing: Dispense 50 nL of the 200X pyrazole library compounds and controls into the appropriate wells of a 384-well, low-volume, non-binding surface plate.

-

Kinase Addition: Add 5 µL of the 2X kinase solution to all wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase binding.

-

Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells.

-

Final Incubation: Mix the plate and incubate for at least 60 minutes at room temperature to reach binding equilibrium. The plate should be protected from light.

-

Detection: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

III. Data Analysis and Hit Identification

Rigorous data analysis is crucial for identifying genuine hits while minimizing false positives.[6]

A. Quality Control: The Z'-Factor

The quality and robustness of the HTS assay are assessed using the Z'-factor.[21][22][23] This statistical parameter evaluates the separation between the positive and negative controls.[21]

Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values: [21][24]

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' < 0.5: A marginal assay; may require further optimization.

-

Z' < 0: The assay is not suitable for screening.

B. Hit Prioritization

-

Normalization: The raw data from each well is typically normalized to the plate controls: % Inhibition = 100 * (Signal_neg_ctrl - Signal_sample) / (Signal_neg_ctrl - Signal_pos_ctrl)

-

Hit Selection: A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the sample population. Compounds that exhibit an inhibition level above this threshold are considered primary hits.

IV. Hit Validation and Secondary Assays: From Hit to Lead

Primary hits must undergo a rigorous validation process to confirm their activity and eliminate false positives.[25] This is a critical step to ensure that resources are focused on the most promising compounds.

A. Hit Confirmation

The first step is to re-test the primary hits, often from a freshly prepared sample, in the primary assay to confirm their activity.[25]

B. Counter-Screening

Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology itself, rather than interacting with the target.[26][27][28] For an FP assay, a common counter-screen is to test the compounds in the absence of the kinase to identify those that are intrinsically fluorescent or that quench the tracer's fluorescence.

C. Dose-Response Curves and IC₅₀ Determination

Confirmed hits that pass the counter-screen are then subjected to dose-response analysis to determine their potency.[29] This involves testing the compounds over a range of concentrations (typically a 10-point, 3-fold serial dilution) to generate a sigmoidal dose-response curve.[30] The IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%, is then calculated by fitting the data to a four-parameter logistic equation.[31][32][33]

Table 1: Hypothetical Data for HTS Assay Quality Control and Hit Characterization

| Parameter | Value | Interpretation |

| Assay Quality | ||

| Z'-Factor | 0.78 | Excellent assay robustness[21][24] |

| Signal-to-Background | 12.5 | Strong signal window |

| Hit Characterization | ||

| Pyrazole Hit 1 IC₅₀ | 1.2 µM | Potent inhibitor |

| Pyrazole Hit 2 IC₅₀ | 5.8 µM | Moderate inhibitor |

| Pyrazole Hit 3 IC₅₀ | > 50 µM | Inactive / Weak inhibitor |

D. Orthogonal and Cell-Based Assays

To further validate the hits, it is crucial to test them in an orthogonal assay that uses a different detection technology. This helps to eliminate artifacts specific to the primary assay format.[34] Subsequently, promising compounds should be advanced to cell-based assays to confirm their activity in a more physiologically relevant environment and to assess properties like cell permeability and cytotoxicity.[16][35]

V. Visualizing the Workflow

Diagram 1: High-Throughput Screening Workflow

Caption: A streamlined workflow for the primary high-throughput screening of a pyrazole library.

Diagram 2: Hit Validation Cascade

Caption: The sequential process for validating primary hits to identify robust lead candidates.

Conclusion

The combination of a privileged pyrazole scaffold with the power of high-throughput screening offers a potent strategy for the discovery of novel drug candidates. A successful HTS campaign is not merely about speed and scale; it is a systematic process grounded in rigorous assay development, meticulous execution, and a multi-step hit validation cascade designed to eliminate artifacts and confirm true biological activity. By following the principles and protocols outlined in this application note, researchers can confidently navigate the complexities of HTS and increase the probability of identifying promising pyrazole-based compounds for further development into next-generation therapeutics.

References

- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.

- Blevitt, J. M., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.

- Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.

- Huang, X. (2016).

- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.

- Mo, J., et al. (2015).

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.

- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.

- Taylor & Francis Online. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Wikipedia. (n.d.). High-throughput screening.

- PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria.

- Creative Biolabs. (n.d.). Counter-Screen Service.

- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.

- On HTS. (2023). Z-factor.

- Clinical Research News. (2022).

- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from BIT 479/579 High-throughput Discovery website.

- Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds.

- SlideShare. (2014). Data analysis approaches in high throughput screening.

- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.

- Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.

- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.

- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.

- SelectScience. (n.d.). Automation-enabled assay development for high throughput screening.

- Science Gateway. (n.d.). How to calculate IC50.

- Sygnature Discovery. (n.d.).

- PubMed. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus.

- GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.

- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.

- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.

- ACS Publications. (2024).

- ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).

- ResearchGate. (2016).

- Wikipedia. (n.d.). Z-factor.

- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.

- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.

- Medium. (2025). High-Throughput Screening (HTS)

- BenchChem. (n.d.). Technical Support Center: Navigating Natural Product Interference in High-Throughput Screening.

- MDPI. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.

- BenchChem. (n.d.). Application Notes and Protocols for Pyrazinib in High-Throughput Screening Assays.

- National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.

- PubMed. (n.d.). Overview of high-throughput screening.

- BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput screening - Wikipedia [en.wikipedia.org]

- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selectscience.net [selectscience.net]

- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifescienceglobal.com [lifescienceglobal.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 16. marinbio.com [marinbio.com]

- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]